N-(2,6-dimethylphenyl)-1-(phenoxymethyl)-1H-pyrazole-3-carboxamide
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Overview
Description
N-(2,6-dimethylphenyl)-1-(phenoxymethyl)-1H-pyrazole-3-carboxamide is a chemical compound that belongs to the class of amides It is characterized by the presence of a pyrazole ring, a phenoxymethyl group, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-1-(phenoxymethyl)-1H-pyrazole-3-carboxamide typically involves the reaction of 2,6-dimethylaniline with phenoxymethylpyrazole-3-carboxylic acid. The reaction is carried out in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-1-(phenoxymethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-(2,6-dimethylphenyl)-1-(phenoxymethyl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-1-(phenoxymethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(2,6-dimethylphenyl)-1-(phenoxymethyl)-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H19N3O2 |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-1-(phenoxymethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H19N3O2/c1-14-7-6-8-15(2)18(14)20-19(23)17-11-12-22(21-17)13-24-16-9-4-3-5-10-16/h3-12H,13H2,1-2H3,(H,20,23) |
InChI Key |
JYNUDLHHQHTQIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=NN(C=C2)COC3=CC=CC=C3 |
Origin of Product |
United States |
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